alpha-Acetylmethadol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

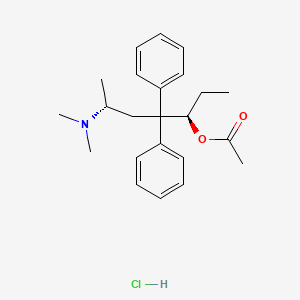

[(3R,6R)-6-(dimethylamino)-4,4-diphenylheptan-3-yl] acetate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31NO2.ClH/c1-6-22(26-19(3)25)23(17-18(2)24(4)5,20-13-9-7-10-14-20)21-15-11-8-12-16-21;/h7-16,18,22H,6,17H2,1-5H3;1H/t18-,22-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXBPQRGCVJOTNT-TVNLMDKXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(C[C@@H](C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53757-35-0 | |

| Record name | alpha-Acetylmethadol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053757350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .ALPHA.-ACETYLMETHADOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SA3GLL5HG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Trajectories and Academic Research Context of Alpha Acetylmethadol Hydrochloride

Early Research and Development Initiatives

The development of alpha-Acetylmethadol, and specifically its levo-isomer LAAM, was a direct result of the search for more effective and longer-lasting alternatives to methadone for the treatment of opioid dependence. nih.gov These initiatives were largely driven by U.S. federal bodies, including the National Institute on Drug Abuse (NIDA) and its predecessor, the Special Action Office for Drug Abuse Prevention (SAODAP). govinfo.gov The primary goal was to create a medication that could be administered less frequently than the daily regimen required for methadone, offering potential clinical and societal benefits. nih.gov

The compound itself, acetylmethadol, is a synthetic opioid analgesic that is a racemic mixture of alphacetylmethadol and betacetylmethadol. wikipedia.org Further research delved into synthesizing various analogues of acetylmethadol and its related compound, methadol, to explore their potential as narcotic antagonists. nih.gov The chemical structure of alpha-dl-acetylmethadol hydrochloride features a heptane (B126788) backbone with a dimethylamino group, two phenyl groups, and an acetate (B1210297) ester linkage. ontosight.ai

Investigational Status and Evolution within Pharmaceutical Research

Alpha-Acetylmethadol, primarily as LAAM, underwent extensive investigation as a new pharmacotherapy for opioid addiction. nih.gov Early Phase II clinical trials involved approximately 750 patients and were crucial in demonstrating the drug's efficacy. nih.gov These were followed by more advanced Phase III clinical studies to further evaluate its properties. nih.gov

The compound's regulatory journey reflects its evolving role in research and medicine. Before August 1993, LAAM was classified as a Schedule I drug in the United States, designating it as a substance with a high potential for abuse and no accepted medical use. wikipedia.orgwikipedia.org Following extensive clinical trials, the U.S. Food and Drug Administration (FDA) approved LAAM in 1993 for the treatment of opioid dependence, and it was subsequently reclassified as a Schedule II controlled substance. wikipedia.orgojp.gov It was marketed under the trade name Orlaam. wikipedia.org

Despite its approval, the use of LAAM was relatively short-lived. In 2001, it was removed from the European market. wikipedia.org Subsequently, in 2003, Roxane Laboratories, Inc. discontinued (B1498344) its production in the United States. wikipedia.orgvcu.edu The compound continues to be a subject of academic interest, with researchers developing radiolabeled versions, such as [11C]LAAM, for use in Positron Emission Tomography (PET) studies to investigate its distribution and action in the brain. nih.govresearchgate.net

Table 1: Key Milestones in the Regulatory and Developmental History of LAAM

| Year | Event | Significance | Reference(s) |

|---|---|---|---|

| Pre-1993 | Classified as a Schedule I drug in the U.S. | Designated as having high abuse potential with no accepted medical use. | wikipedia.orgwikipedia.org |

| 1978 | Early Phase II clinical trials reviewed. | Demonstrated safety and effectiveness in about 750 patients. | nih.gov |

| 1993 | Approved by the U.S. Food and Drug Administration (FDA). | Became a recognized treatment for opioid dependence. | wikipedia.orgojp.govnih.gov |

| 1993 | Reclassified as a Schedule II drug in the U.S. | Acknowledged medical use but maintained controls due to abuse potential. | wikipedia.org |

| 2001 | Removed from the European market. | Marked the beginning of its withdrawal from clinical use. | wikipedia.org |

| 2003 | Orlaam (LAAM) discontinued in the U.S. by Roxane Laboratories. | Ceased to be available as a commercial medication in the United States. | wikipedia.orgvcu.edu |

Role in the Development of Long-Acting Opioid Agonist Research

The most significant contribution of alpha-Acetylmethadol hydrochloride to pharmaceutical research is its function as a long-acting µ-opioid receptor agonist. ontosight.ai Its prolonged duration of action, lasting 48 to 72 hours compared to methadone's 24 hours, was a key advantage that prompted its development. nih.govojp.gov This extended effect is not from the parent compound alone but also from its two active metabolites, nor-LAAM and dinor-LAAM, which are also potent opioids. ontosight.ai

The development of LAAM was a pivotal step in opioid substitution therapy research, offering a practical alternative to daily-dosing methadone. nih.govojp.gov This less frequent administration schedule was seen as a way to improve patient compliance and reduce the logistical burdens on treatment clinics. ojp.gov Research from the time indicated that LAAM could be more effective than methadone in suppressing opioid use for some patients. vcu.edu Even after its withdrawal from the market, its metabolite, nor-levo-alpha-acetylmethadol (nor-LAAM), has been the subject of recent research in 2025, exploring its potential in new long-acting formulations to expand therapeutic strategies for opioid use disorder. vcu.edu

Table 2: Comparative Properties of LAAM and Methadone

| Property | Levo-alpha-acetylmethadol (LAAM) | Methadone | Reference(s) |

|---|---|---|---|

| Common Abbreviation | LAAM | - | ontosight.ai |

| Mechanism of Action | Long-acting µ-opioid receptor agonist | Long-acting µ-opioid receptor agonist | nih.govontosight.ai |

| Duration of Action | 48 to 72 hours | 24 hours | ojp.gov |

| Active Metabolites | nor-LAAM, dinor-LAAM | - | ontosight.ai |

| Primary Therapeutic Use | Opioid dependence treatment | Opioid dependence treatment, pain management | ojp.govnih.gov |

Synthetic Methodologies and Chemical Derivatization Studies of Alpha Acetylmethadol Hydrochloride

Established Synthetic Pathways for alpha-Acetylmethadol Hydrochloride

The synthesis of this compound is analogous to that of methadone, involving key organic reactions. A common pathway starts with the reaction of diphenylacetonitrile (B117805) with a Grignard reagent. google.com The resulting intermediate is then subjected to further reactions to introduce the dimethylamino group and the heptanone backbone. ontosight.ai Finally, an acetate (B1210297) ester is formed, and the product is converted to its hydrochloride salt. ontosight.aichemicalbook.com

One specific method involves the treatment of 6-Dimethylamino-4,4-diphenyl-3-heptanol with acetyl chloride in ethyl acetate. The mixture is refluxed, and after cooling and solvent removal, the resulting product crystallizes to yield 6-dimethylamino-4,4-diphenyl-3-acetoxyheptane hydrochloride, also known as this compound. chemicalbook.com

| Starting Material | Reagents | Product |

| Diphenylacetonitrile | Grignard Reagent, other precursors | 6-Dimethylamino-4,4-diphenyl-3-heptanol |

| 6-Dimethylamino-4,4-diphenyl-3-heptanol | Acetyl chloride, Ethyl acetate | This compound |

Table 1: Simplified Synthetic Pathway for this compound

Chemical Synthesis of N-Demethylated Metabolites: NorLAAM and DinorLAAM

The primary metabolites of levo-alpha-acetylmethadol (LAAM), norLAAM (l-alpha-acetyl-N-normethadol) and dinorLAAM (l-alpha-acetyl-N,N-dinormethadol), are crucial for understanding its prolonged pharmacological activity. wikipedia.orgdrugbank.comnih.gov Their chemical synthesis has been a focus of research to enable detailed pharmacological and metabolic studies. govinfo.govrti.orgnih.gov

A reported synthesis of norLAAM involves treating LAAM with trichloroethyl chloroformate to form an amide intermediate. This intermediate is then reduced using zinc in formic acid to yield norLAAM. govinfo.gov Another method describes a facile N-demethylation of alpha-l-acetylmethadol by reacting it with mercuric acetate in refluxing dilute acetic acid, which produces alpha-l-noracetylmethadol hydrochloride in a 50% yield. nih.gov

The synthesis of dinorLAAM, the primary amine metabolite, can be achieved through a neutral permanganate (B83412) oxidation of noracetylmethadol, which surprisingly yields a nitroalkane. This nitroalkane is then readily converted to the primary amine metabolite. nih.gov

| Precursor | Key Reagents/Method | Product | Yield |

| LAAM | Trichloroethyl chloroformate, then Zinc/Formic Acid | norLAAM | 44% (overall) |

| alpha-l-acetylmethadol | Mercuric acetate, Acetic acid | alpha-l-noracetylmethadol hydrochloride | 50% |

| noracetylmethadol | Potassium permanganate (neutral) | Nitroalkane intermediate, then conversion | - |

Table 2: Synthetic Approaches to N-Demethylated Metabolites

Design and Synthesis of Analogues for Structure-Activity Relationship Exploration

Synthesis of N-Allyl and N-(cyclopropylmethyl) Analogues

The synthesis of N-allyl and N-(cyclopropylmethyl) analogues of (-)-alpha-acetylmethadol has been undertaken to explore their potential as opiate antagonists. nih.gov These modifications are common in opioid chemistry to introduce antagonistic properties. The synthesis of these analogues typically starts with the N-demethylated precursor, norLAAM. The N-allyl or N-(cyclopropylmethyl) group is then introduced through N-alkylation reactions.

Exploration of Derivatives with Potential Antagonistic Properties

The N-allyl analogue of (-)-alpha-acetylmethadol has been shown to partially antagonize morphine-induced analgesia, indicating that substitutions on the nitrogen atom can shift the pharmacological profile towards antagonism. nih.gov While both the N-allyl and N-(cyclopropylmethyl) analogues of (-)-alpha-acetylmethadol demonstrated weak analgesic activity, their synthesis and evaluation are crucial steps in the exploration of derivatives with potential antagonistic properties. nih.gov In vitro studies, however, indicated that these specific analogues still possessed opiate agonist-like activity. nih.gov

Biochemical Pathways of Biotransformation and Metabolism of Alpha Acetylmethadol Hydrochloride

Major Metabolic Routes: Sequential N-Demethylation

The principal metabolic pathway for alpha-acetylmethadol hydrochloride involves a two-step N-demethylation process. boehringer-ingelheim.comrxlist.com This sequential removal of methyl groups from the nitrogen atom results in the formation of two major active metabolites. wikipedia.orgnih.gov

The initial step in the metabolism of LAAM is the removal of one methyl group, a process known as N-demethylation, to form l-alpha-noracetylmethadol (norLAAM). boehringer-ingelheim.comwikipedia.orgnih.gov This conversion is a critical bioactivation step, as norLAAM is a more potent opioid agonist than the parent compound. rxlist.comgoogle.com This metabolic reaction is primarily catalyzed by cytochrome P450 enzymes in the liver. nih.govnih.gov

Enzymatic Systems Involved in this compound Metabolism

The metabolism of this compound is heavily reliant on the cytochrome P450 (CYP) enzyme system, a superfamily of enzymes primarily found in the liver that are responsible for the metabolism of a vast number of drugs. nih.govmdpi.comopenanesthesia.org

Several specific cytochrome P450 isoforms have been identified as key players in the N-demethylation of LAAM and its metabolites. nih.gov

CYP3A4: This is considered the primary enzyme responsible for the metabolism of LAAM and norLAAM in both the liver and intestines. nih.govnih.govnih.gov Studies have shown that CYP3A4 is highly active in the N-demethylation of both LAAM to norLAAM and norLAAM to dinorLAAM. nih.govnih.gov The metabolism of LAAM by CYP3A4 can exhibit atypical kinetics, suggesting the presence of multiple binding sites on the enzyme. nih.gov

CYP2C8 and CYP2C18: These isoforms also contribute to the N-demethylation of LAAM, although to a lesser extent than CYP3A4 and CYP2B6. nih.gov Their involvement highlights the multifaceted nature of LAAM metabolism. Other isoforms like CYP2C19, CYP3A5, CYP2C9, and CYP1A1 have also been shown to produce detectable amounts of metabolites. nih.gov

Table 1: Key Cytochrome P450 Isoforms in LAAM Metabolism

| Enzyme | Role in LAAM Metabolism |

| CYP3A4 | Primary enzyme in the N-demethylation of LAAM and norLAAM. nih.govnih.govnih.gov |

| CYP2B6 | Significant contributor to LAAM N-demethylation. nih.govnih.gov |

| CYP2C8 | Involved in the N-demethylation of LAAM. nih.gov |

| CYP2C18 | Contributes to the N-demethylation of LAAM. nih.gov |

Minor Metabolic Pathways

While sequential N-demethylation is the predominant metabolic route for this compound, other minor pathways exist. boehringer-ingelheim.comrxlist.com These include deacetylation, which leads to the formation of methadol and its N-demethylated derivatives, normethadol and dinormethadol. boehringer-ingelheim.comrxlist.com Direct excretion of the parent drug also occurs to a lesser extent. boehringer-ingelheim.comrxlist.com

Deacetylation to Methadol, Nor-Methadol, and Dinor-Methadol

In addition to N-demethylation, alpha-acetylmethadol undergoes deacetylation to form another series of metabolites. Research in rodent models, specifically rats, has identified the presence of methadol and normethadol following the administration of LAAM. nih.gov In one study, methadol was identified as one of the metabolites, alongside noracetylmethadol, after incubating rat lung tissue slices with LAAM. nih.gov Another study on the metabolism of LAAM in rats identified both methadol and normethadol in plasma and urine. nih.gov These findings indicate that the acetyl group of LAAM and its N-demethylated counterparts can be hydrolyzed, leading to the formation of methadol, nor-methadol, and potentially dinor-methadol. This deacetylation pathway represents a distinct metabolic route from the more extensively studied N-demethylation pathway.

In Vitro and Preclinical Metabolic Research Models

To elucidate the intricate metabolic pathways of this compound, researchers have employed a variety of in vitro and preclinical models. These models are crucial for identifying the enzymes responsible for its biotransformation, characterizing the kinetics of metabolite formation, and understanding potential drug interactions. The use of subcellular fractions like liver and intestinal microsomes, specific recombinant enzymes, and in vivo animal models has provided a comprehensive picture of LAAM metabolism. nih.govnih.govnih.gov

Application of Human Liver Microsomes in Metabolic Studies

Human liver microsomes are a fundamental tool in metabolic research, providing a rich source of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. nih.govyoutube.com Studies using human liver microsomes have been instrumental in understanding the hepatic metabolism of LAAM.

Research has conclusively shown that the sequential N-demethylation of LAAM to its more potent metabolites, nor-LAAM and dinor-LAAM, is predominantly catalyzed by CYP3A4 in human liver microsomes. nih.gov The metabolic process exhibits complex, atypical kinetics. Kinetic analyses of LAAM and nor-LAAM N-demethylation in human liver microsomes revealed biphasic Eadie-Hofstee plots, which suggests the involvement of multiple enzyme sites. nih.gov This was modeled using a dual-enzyme Michaelis-Menten model, identifying both high-affinity and low-affinity components for the formation of nor-LAAM and dinor-LAAM. nih.gov The involvement of CYP3A4 was confirmed through inhibition studies, where potent and selective CYP3A4 inhibitors like troleandomycin (B1681591), ketoconazole, and erythromycin (B1671065) significantly reduced the metabolism of LAAM and nor-LAAM. nih.gov

Table 1: Kinetic Parameters for LAAM and Nor-LAAM N-Demethylation in Human Liver Microsomes

| Metabolic Reaction | Kinetic Model | Km (µM) |

|---|---|---|

| LAAM → nor-LAAM | Dual-Enzyme Michaelis-Menten | 19 (High-Affinity) |

| 600 (Low-Affinity) | ||

| nor-LAAM → dinor-LAAM | Dual-Enzyme Michaelis-Menten | 4 (High-Affinity) |

| 450 (Low-Affinity) | ||

| Data derived from a study on LAAM metabolism in human liver microsomes. nih.gov Km represents the substrate concentration at which the reaction rate is half of Vmax. |

Utilization of Human Intestinal Microsomes

Since LAAM is administered orally, its metabolism within the intestine can significantly affect its presystemic clearance and bioactivation. nih.gov The human intestine expresses a substantial amount of CYP3A4, the primary enzyme responsible for LAAM metabolism in the liver. nih.gov

Studies utilizing human intestinal microsomes have confirmed that the intestine is a significant site of LAAM metabolism. nih.gov Similar to the liver, intestinal microsomes catalyze the N-demethylation of LAAM to nor-LAAM and nor-LAAM to dinor-LAAM. This process is also predominantly mediated by CYP3A4, as demonstrated by potent inhibition with CYP3A4 inhibitors like troleandomycin and ketoconazole, which reduced metabolite formation by over 70%. nih.gov The kinetics of N-demethylation in intestinal microsomes were also found to be biphasic, consistent with observations in liver microsomes. nih.gov These findings suggest that intestinal metabolism plays a crucial role in the initial bioactivation of LAAM before it even reaches the systemic circulation. nih.gov It is predicted that the in vivo intestinal extraction of LAAM could be as high as 33%. nih.gov

Table 2: Kinetic Parameters for LAAM and Nor-LAAM N-Demethylation in Human Intestinal Microsomes

| Metabolic Reaction | Km (µM) |

|---|---|

| LAAM → nor-LAAM | 21 (High-Affinity) |

| 980 (Low-Affinity) | |

| nor-LAAM → dinor-LAAM | 18 (High-Affinity) |

| 1200 (Low-Affinity) | |

| Data derived from a study on LAAM metabolism in human intestinal microsomes. nih.gov Km represents the substrate concentration at which the reaction rate is half of Vmax. |

Use of cDNA-Expressed Cytochrome P450 Enzymes

To pinpoint the specific CYP isoforms responsible for LAAM metabolism, researchers use cDNA-expressed human CYP enzymes. This technique allows for the study of a single, known enzyme's metabolic activity in isolation.

Studies with a panel of cDNA-expressed CYP isoforms have confirmed that CYP3A4 is the principal enzyme in LAAM's N-demethylation. nih.gov At both low (2 µM) and high (250 µM) substrate concentrations, CYP3A4 and, to a lesser extent, CYP2B6, showed the highest metabolic activity towards LAAM and nor-LAAM. nih.gov The metabolism by expressed CYP3A4 was characterized as unusual, exhibiting multisite kinetics without positive cooperativity. nih.gov Clinical investigations designed to validate these in vitro findings have shown a paradoxical role for CYP3A4, where induction of the enzyme decreased the concentration of active metabolites, while inhibition increased them. nih.gov This highlights the complexity of extrapolating in vitro data to in vivo effects and suggests that CYP3A4 may also mediate an alternative pathway leading to inactive metabolites that predominates over the bioactivation pathway in a clinical setting. nih.gov

Rodent Models for In Vivo Metabolic Characterization (e.g., Rats)

In vivo studies using rodent models, particularly rats, have been essential for understanding the disposition, metabolism, and elimination of LAAM within a whole organism. Following oral and intravenous administration in rats, LAAM is rapidly absorbed and extensively metabolized. nih.gov

Studies in rats have identified five key metabolites in plasma and urine: noracetylmethadol (nor-LAAM), dinoracetylmethadol (dinor-LAAM), methadol, normethadol, and N-acetylnormethadol. nih.gov This confirms that both N-demethylation and deacetylation occur in vivo. The primary route of elimination for the parent drug and its metabolites in rats is through the feces. nih.gov Rat models have also revealed sex-related differences in LAAM disposition, with male rats tending to excrete the drug and its metabolites at a faster rate than females. nih.gov Furthermore, behavioral studies in rats have shown that the N-demethylated metabolites, nor-LAAM and dinor-LAAM, are approximately three to four times more potent than the parent compound, with a more rapid onset of effects. nih.gov Studies using rat lung tissue also demonstrated the local metabolism of LAAM to noracetylmethadol and methadol. nih.gov

Pharmacological Mechanisms at the Molecular and Receptor Level

Agonistic Activity at Mu-Opioid Receptors by alpha-Acetylmethadol and its Metabolites

Levo-alpha-acetylmethadol (LAAM), the levorotary isomer of alpha-acetylmethadol, is a long-acting mu-opioid receptor agonist. ontosight.ainih.gov Its mechanism of action involves binding to and activating these receptors, which are part of the G-protein-coupled receptor family. nih.gov This agonistic activity mimics the effects of endogenous opioids like endorphins, leading to the modulation of pain perception. ontosight.ai

Receptor Binding Characteristics and Ligand Competition Studies

The interaction of alpha-acetylmethadol and its related compounds with opioid receptors has been investigated through receptor binding assays. These studies help to determine the affinity of these compounds for the receptor binding sites.

Competitive Binding Assays with Radiolabeled Opioid Ligands (e.g., 3H-Dihydromorphine, 3H-Naloxone)

Competitive binding assays using radiolabeled opioid ligands such as ³H-dihydromorphine (³H-DHM) and ³H-naloxone (³H-NLX) have been instrumental in characterizing the receptor binding profiles of the optical isomers of methadone, alpha-methadol, and alpha-acetylmethadol, along with their N-demethylated derivatives. nih.gov In these assays, the ability of the unlabeled compound (the "competitor") to displace the radiolabeled ligand from the opioid receptors in rat brain homogenates is measured. nih.gov The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is known as the IC50 value, which is inversely related to the binding affinity.

Studies have shown that the relative affinities of these compounds in competing for both ³H-DHM and ³H-NLX binding sites are consistent with their known analgesic effects. nih.gov For instance, l-methadone is significantly more effective than d-methadone in displacing these radioligands. nih.gov The affinity of alpha-l-acetylmethadol for both ³H-ligands is intermediate between that of l-methadone and d-methadone. nih.gov Interestingly, the affinity of alpha-l-acetylmethadol increases upon N-demethylation. nih.gov Conversely, alpha-d-acetylmethadol shows higher efficacy than its l-isomer in competing with the radioligands, and its affinity decreases with N-demethylation. nih.gov The presence of sodium ions (Na+) reduces the binding affinity of the methadone isomers and related compounds for ³H-NLX, a characteristic feature of opioid agonists. nih.gov

The following table summarizes the key findings from these competitive binding assays:

| Compound | Effect on Binding of ³H-DHM and ³H-NLX | Influence of N-demethylation on Affinity |

| alpha-l-Acetylmethadol | Intermediate affinity | Increases |

| alpha-d-Acetylmethadol | Higher affinity than l-isomer | Decreases |

Molecular Mechanisms of Action of Key Metabolites (NorLAAM, DinorLAAM)

As previously mentioned, LAAM is metabolized into nor-LAAM and subsequently into dinor-LAAM through sequential N-demethylation. nih.govboehringer-ingelheim.com Both of these metabolites are not only active but are more potent opioid agonists than the parent drug, LAAM. google.comrxlist.com This bioactivation process is crucial to the pharmacological activity of LAAM.

The primary molecular mechanism of action for nor-LAAM and dinor-LAAM is their agonist activity at mu-opioid receptors. ontosight.aigoogle.com By binding to and activating these receptors, they trigger a cascade of intracellular signaling events that ultimately lead to the observed opioid effects. nih.gov The prolonged duration of action of LAAM is a direct consequence of the formation and sustained presence of these active metabolites. boehringer-ingelheim.com

Stereochemical Considerations in Opioid Receptor Interaction

The stereochemistry of acetylmethadol isomers plays a critical role in their interaction with opioid receptors and their resulting pharmacological activity. The different spatial arrangements of atoms in the stereoisomers lead to variations in their ability to bind to the chiral environment of the opioid receptor.

A stereospecific radioimmunoassay has been developed that can distinguish LAAM (alpha-l-acetylmethadol) from its three other stereoisomers, highlighting the importance of stereochemistry in its analysis. nih.gov In terms of receptor binding, alpha-d-acetylmethadol is more effective than alpha-l-acetylmethadol in competing for opioid receptor binding sites. nih.gov This suggests a stereoselective preference of the opioid receptor for the d-isomer in this specific context.

Structure Activity Relationship Sar Investigations of Alpha Acetylmethadol Hydrochloride and Analogues

Correlating Chemical Structural Elements with Opioid Receptor Affinity and Potency

The pharmacological profile of alpha-acetylmethadol hydrochloride is intricately linked to its molecular structure. Modifications to various parts of the molecule, including the acyl group, the aliphatic chain, and the tertiary amine, have been shown to significantly influence its interaction with opioid receptors, primarily the mu-opioid receptor (MOR).

The potency of alpha-acetylmethadol and its analogues is highly dependent on the nature of the substituents on the nitrogen atom. For instance, replacing the N,N-dimethyl group with other substituents can drastically alter the compound's activity. The N-allyl and N-(cyclopropylmethyl) analogues of (-)-alpha-acetylmethadol, for example, have been synthesized and evaluated for their opioid agonist and antagonist activities. nih.gov While both of these analogues demonstrated weak analgesic (agonist) activity in vivo, the N-allyl analogue also showed the ability to partially antagonize the analgesic effects of morphine. nih.gov However, in vitro studies measuring the inhibition of [3H]naloxone binding to opiate receptors indicated that all four synthesized compounds (including the corresponding methadol analogues) possessed only opiate agonist-like activity. nih.gov This suggests that while N-substitution can modulate potency, it may also introduce mixed agonist-antagonist properties.

The core structure, a 3,3-diphenylpropylamine backbone, is essential for its opioid activity. The arrangement of the two phenyl groups and the amine function creates a pharmacophore that fits into the binding pocket of the opioid receptor. Studies on related compounds, such as fentanyl analogues, have shown that steric factors play a crucial role in determining analgesic potency. eurekaselect.com For example, introducing groups larger than a methyl at certain positions can severely reduce potency, highlighting the precise spatial requirements for optimal receptor interaction. eurekaselect.com

The potency of levo-alpha-acetylmethadol (LAAM) has been found to be comparable to, and in some cases greater than, that of methadone under acute dosing conditions, challenging earlier assumptions that it was less potent. nih.gov This underscores the subtle structural differences between LAAM (with its acetyl group) and methadone (with its ketone group) that lead to distinct pharmacological profiles, including LAAM's longer duration of action, which is largely attributable to its active metabolites.

Table 1: Opioid Receptor Activity of alpha-Acetylmethadol Analogues

| Compound | Modification | In Vivo Activity | In Vitro Activity (Receptor Binding) |

|---|---|---|---|

| (-)-alpha-acetylmethadol | Parent Compound | Strong Agonist | Agonist |

| N-allyl analogue | N-dimethyl replaced with N-allyl | Weak Agonist / Partial Antagonist | Agonist |

Impact of N-Demethylation on Pharmacological Activity Profiles

A key feature of the pharmacology of this compound is its in vivo biotransformation into active metabolites through successive N-demethylation. wikipedia.org This metabolic cascade is a primary determinant of the compound's long duration of action. The parent compound, levo-alpha-acetylmethadol (LAAM), undergoes extensive first-pass metabolism in the liver, where it is converted to nor-LAAM (l-alpha-noracetylmethadol) and subsequently to dinor-LAAM (l-alpha-dinoracetylmethadol). wikipedia.orgdrugbank.com

Crucially, these N-demethylated metabolites are not inactive byproducts; rather, they are potent opioid agonists in their own right. wikipedia.org In fact, both nor-LAAM and dinor-LAAM are considered to be more pharmacologically active than the parent drug, LAAM. wikipedia.org This metabolic activation contributes significantly to the sustained therapeutic effect observed with LAAM administration. The gradual formation and slower elimination of these active metabolites result in a prolonged and stable opioid effect.

Table 2: Pharmacological Activity of LAAM and its N-Demethylated Metabolites

| Compound | Structure | Role | Relative Potency |

|---|---|---|---|

| Levo-alpha-acetylmethadol (LAAM) | Parent Drug | Prodrug/Agonist | Baseline |

| nor-LAAM | Monodemethylated Metabolite | Active Metabolite | More potent than LAAM wikipedia.org |

Influence of Stereochemistry on Receptor Interaction and Agonist/Antagonist Properties

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental determinant of the pharmacological activity of alpha-acetylmethadol. The molecule possesses two chiral centers, leading to the existence of different stereoisomers. The biological activity resides almost exclusively in the levo (-) isomer, known as levo-alpha-acetylmethadol or LAAM. wikipedia.org

Living systems, including opioid receptors, are chiral environments, meaning they can differentiate between the enantiomers of a chiral drug. nih.gov This stereoselectivity is evident in the differing activities of the isomers of acetylmethadol. The levo (-) isomer is the active form used therapeutically, whereas the dextro (+) isomer, d-alphacetylmethadol, is more potent but also exhibits a shorter duration of action and higher toxicity. wikipedia.org This difference in activity is intrinsic to the molecules themselves and not due to differences in metabolism, a phenomenon also observed with the related compound methadone, where the (R)-(-)-enantiomer has a tenfold higher affinity for the mu-opioid receptor than the (S)-(+)-enantiomer. nih.gov

The spatial orientation of the key functional groups—the dimethylamino group, the diphenyl groups, and the acetoxy group—is critical for proper alignment and high-affinity binding within the chiral pocket of the opioid receptor. The specific conformation of the (-)-isomer allows for optimal interaction with amino acid residues in the receptor, leading to receptor activation and a potent agonist response. The (+)-isomer, being a mirror image, does not fit as effectively into this binding site, resulting in its different pharmacological profile. nih.gov

Furthermore, the distinction between the alpha and beta diastereomers of methadyl acetate (B1210297) is also significant. Beta-methadyl acetate is reported to be more toxic and less active than the alpha form, further emphasizing the high degree of structural specificity required for desired opioid agonist activity. wikipedia.org

Rational Design of Analogues for Modifying Receptor Binding and Ligand Activity

The principles of structure-activity relationships provide a foundation for the rational design of new analogues with tailored pharmacological properties. By understanding which molecular features govern receptor binding and intrinsic activity, chemists can purposefully modify a lead compound like alpha-acetylmethadol to enhance potency, alter duration of action, or shift the activity from agonist to antagonist.

A clear example of this approach is the synthesis of analogues with modified N-substituents to explore the potential for creating narcotic antagonists. nih.gov It is a well-established principle in opioid chemistry that replacing the N-methyl group of a potent agonist with larger alkyl groups, such as N-allyl or N-cyclopropylmethyl, can result in compounds with mixed agonist-antagonist or pure antagonist activity. The synthesis of the N-allyl and N-(cyclopropylmethyl) analogues of (-)-alpha-acetylmethadol was a direct application of this design principle. nih.gov While these specific analogues retained weak agonist activity, the N-allyl derivative did exhibit partial antagonist effects, demonstrating that the strategy successfully modulated the ligand's activity profile. nih.gov

This type of rational design involves a deep understanding of the target receptor's structure and the ligand's binding mode. The goal is to introduce chemical modifications that either maintain or enhance binding affinity while altering the conformational changes the ligand induces in the receptor upon binding, thereby switching the functional response from activation (agonism) to blockade (antagonism). nih.gov This hybridization approach, combining features of known ligands, can lead to novel chemotypes with improved pharmacological properties. nih.gov By systematically altering stereochemistry or making other structural alterations, new lead compounds can be designed based on the established pharmacophore model to create candidate molecules with specific, desired biological effects. drugdesign.org

Preclinical Research Paradigms and Findings on Alpha Acetylmethadol Hydrochloride

In Vivo Animal Models for Pharmacological and Metabolic Studies

In vivo animal models have been instrumental in characterizing the pharmacological and metabolic profile of alpha-acetylmethadol hydrochloride (LAAM). These studies, utilizing both rodent and non-human primate models, have provided critical insights into its mechanism of action, duration of effect, and metabolic fate.

Rodent models, primarily mice and rats, have been extensively used to investigate the pharmacodynamic and metabolic properties of LAAM. nih.gov In B6C3F1 mice, initial studies established a sex-related oral LD50, which is the dose lethal to 50% of the tested population. nih.gov Long-term oral administration in mice and rats revealed dose-related effects on growth and behavior, such as central nervous system stimulation. nih.gov Furthermore, these studies showed that terminal plasma levels of LAAM and its metabolites were generally dose-related. nih.gov

Metabolic studies in male ICR mice focused on the hepatic microsomal electron transport system. nih.gov Repeated oral administration of LAAM led to a significant elevation of cytochrome P-450 and NADPH oxidase activity, which correlated with the development of cellular tolerance. nih.gov These enzymatic changes are crucial for the N-demethylation of LAAM into its active metabolites. nih.gov

Behavioral studies in rats, using schedules of food presentation, have shown that chronic LAAM administration alters the effects of other opioid agonists like morphine and methadone. nih.gov This is demonstrated by a shift to the right in the dose-effect curves for these drugs, indicating a cross-tolerance. nih.gov

Interactive Table: Key Findings in Rodent Models

| Model Organism | Study Focus | Key Findings | Reference |

|---|---|---|---|

| B6C3F1 Mice | Pharmacodynamics, Toxicity | Established sex-related oral LD50. Observed dose-related CNS stimulation and growth inhibition with chronic administration. | nih.gov |

| ICR Mice | Metabolism | Repeated LAAM administration increased hepatic cytochrome P-450 and NADPH oxidase activity, linking to metabolic tolerance. | nih.gov |

| Rats | Behavioral Pharmacology | Chronic LAAM administration induced cross-tolerance to the effects of morphine and methadone on operant behavior. | nih.gov |

Non-human primate models, particularly rhesus monkeys, have been invaluable for studying the behavioral pharmacology of LAAM, offering a closer surrogate to human responses. nih.govsci-hub.box Research in these models has provided significant insights into the discriminative stimulus effects and dependence potential of LAAM. nih.gov

In one study, rhesus monkeys treated chronically with LAAM were trained to discriminate between naltrexone (B1662487) and saline. nih.gov The administration of naltrexone, an opioid antagonist, elicited signs of withdrawal, indicating that the monkeys had developed physical dependence on LAAM. nih.gov This model was the first to characterize antagonist discrimination in non-human primates chronically treated with LAAM. nih.gov

Comparative studies in morphine-treated rhesus monkeys have investigated the discriminative stimulus effects of LAAM and its metabolites, nor-LAAM and dinor-LAAM, alongside other opioids like methadone. nih.gov The results showed that LAAM and its metabolites produced morphine-like discriminative stimulus effects. nih.gov A key finding from this research was the relative duration of action, which was determined to be longer for LAAM than for its metabolites or methadone. nih.gov This extended duration is attributed to the rate of metabolite formation. nih.gov

In Vitro Models for Mechanistic Elucidation and Metabolic Pathway Research

In vitro models are fundamental for dissecting the molecular mechanisms of action and metabolic pathways of this compound at a cellular and subcellular level.

The investigation of LAAM's effects on isolated cellular and subcellular components has been crucial for understanding its metabolic activation. Studies utilizing hepatic microsomal preparations from mice have shed light on the enzymatic processes involved in LAAM metabolism. nih.gov These preparations contain the necessary enzymes, such as cytochrome P-450, for the N-demethylation of LAAM. nih.gov Research has demonstrated that repeated exposure to LAAM induces these enzyme systems, leading to an accelerated metabolism of the parent compound into its active metabolites, nor-LAAM and dinor-LAAM. nih.gov Specifically, the activities of NADPH-cytochrome c reductase and NADPH oxidase, components of the hepatic microsomal electron transport system, were shown to increase following LAAM administration. nih.gov

Receptor binding assays are essential for characterizing the interaction of a compound with its target receptors. For this compound and its metabolites, these assays have confirmed their activity at opioid receptors. LAAM acts as a µ-opioid receptor agonist. wikipedia.org Furthermore, it has been identified as a potent, noncompetitive antagonist of the α3β4 neuronal nicotinic acetylcholine (B1216132) receptor. wikipedia.org The binding of LAAM and its metabolites to blood constituents, such as plasma proteins, has also been studied, revealing that they bind to alpha-globulins. nih.gov

Comparative Preclinical Studies with Other Opioid Agonists (e.g., Methadone)

Comparative preclinical studies are vital for positioning a new compound relative to existing therapeutic agents. This compound has been extensively compared with methadone in various preclinical models.

In behavioral studies with rats, chronic administration of LAAM was shown to produce cross-tolerance to methadone. nih.gov This indicates that the two compounds share, at least in part, a common mechanism of action. nih.gov

In morphine-dependent rhesus monkeys, both LAAM and methadone demonstrated morphine-like discriminative stimulus effects, suggesting they produce similar subjective effects. nih.gov However, a significant difference observed in these studies was the duration of action. LAAM exhibited a longer duration of action compared to methadone. nih.gov This prolonged effect is a key characteristic of LAAM and is attributed to its slow metabolic conversion to active metabolites. nih.gov A meta-analysis of randomized controlled trials later supported that LAAM is an effective alternative to methadone. nih.gov

Interactive Table: Comparative Preclinical Data: LAAM vs. Methadone

| Feature | alpha-Acetylmethadol (LAAM) | Methadone | Key Findings | Reference |

|---|---|---|---|---|

| Cross-Tolerance | Induces cross-tolerance to methadone in rats. | - | Shared mechanisms of action. | nih.gov |

| Discriminative Stimulus Effects | Morphine-like effects in rhesus monkeys. | Morphine-like effects in rhesus monkeys. | Similar subjective effects. | nih.gov |

| Duration of Action | Longer duration of action. | Shorter duration of action. | LAAM's effects are more sustained due to its metabolic profile. | nih.gov |

Future Directions in Academic Research on Alpha Acetylmethadol Hydrochloride

Deeper Elucidation of Complex Metabolic Pathways and Enzyme Kinetics

The biotransformation of alpha-acetylmethadol is a critical determinant of its pharmacological profile, as it is a prodrug metabolized into sequentially more potent and longer-acting compounds, namely nor-LAAM and dinor-LAAM. nih.govwikipedia.org The primary enzymes responsible for this sequential N-demethylation are from the cytochrome P450 (CYP) superfamily, with CYP3A4 being the predominant isoform involved in both hepatic and intestinal metabolism. nih.govresearchgate.netnih.gov

While CYP3A4 is primary, other isoforms like CYP2B6, CYP2C8, and CYP2C18 have also been implicated, particularly at therapeutic concentrations. nih.govnih.gov The precise contribution of these secondary pathways to the formation of nor-LAAM and dinor-LAAM is not fully understood. A key area of future study should be the mechanism of sequential demethylation, specifically whether dinor-LAAM is formed while nor-LAAM is still bound to the enzyme or if nor-LAAM is released and subsequently re-binds. nih.gov Evidence suggests the latter, as the ratio of dinor-LAAM to nor-LAAM formation by CYP3A4 decreases with increasing LAAM concentration. nih.gov

Table 1: Enzyme Kinetic Parameters for LAAM Metabolism

Data derived from studies on human liver microsomes and cDNA-expressed enzymes. nih.gov

Advanced Structural Modeling and Computational Studies for Precise Receptor Interaction

The therapeutic and toxic effects of alpha-acetylmethadol hydrochloride are mediated by its interaction with receptors, primarily the mu-opioid receptor. wikipedia.org However, a precise, high-resolution understanding of the binding mode of the parent compound and its active metabolites (nor-LAAM and dinor-LAAM) at the receptor level is lacking. Future research should leverage advanced computational techniques to fill this gap.

Homology modeling can be employed to build accurate three-dimensional structures of the mu-opioid receptor, using existing crystal structures of similar G-protein coupled receptors (GPCRs) as templates. nih.gov Once a reliable model is established, molecular docking simulations can predict the preferred binding poses of LAAM, nor-LAAM, and dinor-LAAM within the receptor's binding pocket. researchgate.net These studies could reveal key amino acid residues involved in the interaction, explaining the increased potency of the metabolites.

Furthermore, molecular dynamics (MD) simulations can provide insights into the dynamic nature of the ligand-receptor complex over time. sigmaaldrich.com MD simulations can help evaluate the stability of the docked poses and identify conformational changes in the receptor upon ligand binding, which are crucial for receptor activation and downstream signaling. sigmaaldrich.com Techniques like Gaussian accelerated molecular dynamics (GaMD) can enhance sampling of conformational space to model the receptor's transition to an active-like state. researchgate.net By calculating binding free energies using methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area), researchers can quantitatively compare the binding affinities of the parent drug and its metabolites, correlating these findings with their observed pharmacological potency.

Development of Novel High-Throughput Analytical Techniques for Metabolite Profiling

The analysis of alpha-acetylmethadol and its metabolites has evolved from gas chromatography-mass spectrometry (GC-MS) to more sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. nih.gov These modern techniques allow for the accurate quantification of LAAM, nor-LAAM, and dinor-LAAM in various biological matrices, including plasma and urine, at low concentrations. nih.gov

The future in this area lies in the development of high-throughput analytical techniques capable of comprehensive metabolite profiling. Ultra-performance liquid chromatography (UPLC) coupled with high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap systems, could enable untargeted metabolomics studies. This would allow for the discovery of previously unidentified or minor metabolites of alpha-acetylmethadol, providing a more complete picture of its biotransformation.

Developing dried blood spot (DBS) sampling methods compatible with these high-throughput techniques would also be a significant advancement, facilitating easier sample collection and storage for large-scale pharmacokinetic and pharmacogenetic studies. The goal is to create robust, rapid, and cost-effective analytical platforms that can process large numbers of samples to better understand the vast inter-individual variability in metabolic profiles.

Exploration of Unconventional Pharmacological Mechanisms Beyond Mu-Opioid Receptor Agonism

Research has almost exclusively focused on the mu-opioid receptor agonist activity of alpha-acetylmethadol and its metabolites. wikipedia.org However, there is compelling evidence that its pharmacology may be more complex. A significant future research direction is the exploration of its activity at other receptor systems.

Furthermore, researchers should conduct broad receptor screening assays to determine if LAAM or its metabolites interact with other G-protein coupled receptors, ion channels, or transporters. drugbank.com Uncovering a more detailed polypharmacological profile could lead to a better understanding of its therapeutic window and side-effect profile, and could even open up new therapeutic possibilities or explain previously misunderstood clinical observations.

Investigation of Stereoisomeric Influences on Metabolic Fate and Receptor Efficacy

Alpha-acetylmethadol is a chiral molecule, and its synthesis results in multiple stereoisomers. wikipedia.orgwikipedia.org The clinically used form, LAAM, is the levo-isomer of alpha-acetylmethadol. ncats.io However, the racemic mixture contains other isomers, such as d-alphacetylmethadol, which is reported to be more potent but shorter-acting than LAAM. wikipedia.org The metabolic and pharmacological properties of the full range of stereoisomers are poorly characterized.

Stereoselectivity is a critical factor in pharmacology, as enantiomers of a drug can exhibit vastly different pharmacokinetic and pharmacodynamic properties due to their differential interactions with chiral biological macromolecules like enzymes and receptors. nih.govnih.gov Future research must systematically investigate the stereoselective metabolism of acetylmethadol isomers. It is plausible that different CYP450 enzymes preferentially metabolize different isomers at varying rates, as is seen with other opioids like methadone. researchgate.netnih.gov

This research should involve developing and utilizing stereospecific analytical methods to quantify individual isomers and their respective metabolites in biological fluids following administration. nih.gov Concurrently, the receptor binding affinity and functional efficacy of each stereoisomer and their unique metabolites at the mu-opioid receptor and other potential targets (like nicotinic receptors) should be determined. This line of inquiry is essential for a complete understanding of the compound's structure-activity relationship and could reveal that a specific isomer possesses a more desirable therapeutic profile. biomedgrid.combiomedgrid.com

Table 2: List of Compounds Mentioned

Q & A

Basic: What analytical methods are recommended for detecting alpha-Acetylmethadol hydrochloride (LAAM) and its metabolites in biological samples?

To ensure accurate quantification of LAAM and its metabolites (nor-LAAM, dinor-LAAM), reverse-phase high-performance liquid chromatography (HPLC) with UV detection is widely used. Key parameters include:

- Mobile phase : A mixture of 50 mM hexanesulfonic acid (pH 2.0), acetonitrile, and water in optimized ratios (e.g., 50:30:20) to enhance peak resolution .

- Sample preparation : Acidified diluents (pH 2.0) to stabilize metabolites and prevent degradation during extraction.

- Validation : System suitability tests for retention time reproducibility and signal-to-noise ratios are critical for compliance with pharmacopeial standards .

Basic: What safety protocols are essential when handling LAAM in laboratory settings?

LAAM requires stringent safety measures due to its opioid activity and potential toxicity:

- Personal protective equipment (PPE) : Nitrile gloves (verified via manufacturer compatibility charts), lab coats, and chemical splash goggles .

- Engineering controls : Use fume hoods for weighing and handling powdered LAAM to minimize inhalation risks.

- Training : Mandatory documentation of staff training on emergency procedures (e.g., decontamination, first aid for accidental exposure) .

Advanced: How can researchers design studies to account for the long plasma half-lives of LAAM and its metabolites?

LAAM’s metabolites exhibit extended half-lives (e.g., dinor-LAAM: ~60–100 hours), necessitating:

- Chronic dosing models : Administer LAAM intravenously in rodents over 7–14 days to mimic human metabolic accumulation patterns .

- Pharmacokinetic modeling : Use non-compartmental analysis (NCA) to estimate clearance rates and metabolite conversion ratios .

- Sampling frequency : Collect plasma samples at 24-hour intervals post-administration to capture delayed metabolite peaks .

Advanced: What methodologies are used to assess the cardiac arrhythmogenic potential of LAAM?

LAAM’s QT-prolongation risk requires multi-modal evaluation:

- In vitro assays : Patch-clamp studies on human ether-à-go-go-related gene (hERG) channels to measure potassium current inhibition .

- In vivo models : Continuous electrocardiogram (ECG) monitoring in primates or dogs during chronic dosing to detect QTc interval changes .

- Clinical data synthesis : Retrospective analysis of opioid-dependent patients for arrhythmia incidence linked to LAAM metabolites .

Advanced: How do the pharmacodynamic profiles of LAAM’s metabolites influence its clinical research applications?

Nor-LAAM and dinor-LAAM are active metabolites with prolonged µ-opioid receptor binding:

- Self-administration models : Rats exhibit sustained drug-seeking behavior for 48–72 hours post-LAAM infusion, correlating with metabolite plasma levels .

- Dose-response studies : Compare metabolite accumulation thresholds (e.g., nor-LAAM EC₅₀ values) to optimize dosing regimens for opioid withdrawal studies .

Basic: What are the key considerations for ensuring reproducibility in studies involving LAAM’s pharmacokinetics?

- Standardized solvents : Dissolve LAAM in isotonic saline (0.9%) to avoid solvent-induced metabolic interference .

- Chromatographic consistency : Use pre-validated HPLC columns (e.g., C18 stationary phase) and pH-controlled mobile phases to minimize batch variability .

Advanced: How should contradictory data regarding LAAM’s efficacy in opioid dependence be reconciled in systematic reviews?

Discrepancies in clinical outcomes (e.g., relapse rates) may arise from:

- Metabolite monitoring gaps : Studies lacking nor-LAAM/dinor-LAAM quantification should be excluded from meta-analyses .

- Subgroup stratification : Stratify data by dosing frequency (e.g., daily vs. intermittent) and metabolite half-life variability .

Basic: What in vivo models are validated for studying the sustained effects of LAAM?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.